1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine
Description
This compound (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-butoxyphenyl group and at position 4 with a piperazine ring bearing a 2-methoxyphenyl substituent. Key physicochemical properties include:
- Molecular formula: C₃₀H₃₅N₅O₃
- Average mass: 513.64 g/mol
- Monoisotopic mass: 513.27 g/mol
- ChemSpider ID: 20419566 .
Synthetic routes likely involve reductive amination and microwave-assisted hydrolysis, as seen in analogous piperidine derivatives .
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-3-4-19-34-22-11-9-21(10-12-22)23-20-25-27(28-13-14-32(25)29-23)31-17-15-30(16-18-31)24-7-5-6-8-26(24)33-2/h5-14,20H,3-4,15-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTDFFZKJYMRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromopyrazolo[1,5-a]pyrazines with arylboronic acids in the presence of a palladium catalyst (Pd(dppf)Cl2·CH2Cl2) and cesium carbonate (Cs2CO3) in a solvent system of acetonitrile and water . This reaction forms the 4-arylpyrazolo[1,5-a]pyrazine intermediate, which can then be further functionalized to introduce the piperazine and methoxyphenyl groups.
Chemical Reactions Analysis
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Fluorescent Probes: Pyrazolo[1,5-a]pyrazines are known for their fluorescent properties, making this compound useful in bioimaging and as a fluorescent probe for detecting biological molecules.
Material Science: The compound’s photophysical properties make it a candidate for use in organic light-emitting devices (OLEDs) and other optoelectronic applications.
Mechanism of Action
The mechanism of action of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
| Compound | Core Structure | Pyrazolo Substituent | Piperazine Substituent | Molecular Weight (g/mol) | Notable Activity/Property |
|---|---|---|---|---|---|
| A | Pyrazolo[1,5-a]pyrazine | 4-Butoxyphenyl | 2-Methoxyphenyl | 513.64 | High lipophilicity (predicted) |
| B | Pyrazolo[1,5-a]pyrazine | 4-Fluorophenyl | 2,5-Dimethylphenyl | ~402.45 | Enhanced metabolic stability |
| C | Pyrazolo[1,5-a]pyrazine | 4-Fluorophenyl | 4-Chlorophenyl | ~416.87 | 5-HT1A antagonism |
| E | Piperazine derivative | N/A | 2-Methoxyphenyl + benzamide | ~570.40 | 5-HT1A receptor antagonism (ID₅₀ = 5 mg/kg) |
| G | Pyrazolo[1,5-a]pyrimidine | 3,4-Dimethoxyphenyl | tert-Butyl carbamate | ~529.60 | 98.72% purity, optimized solubility |
Research Findings and Implications
- Substituent Effects: Lipophilicity: The 4-butoxy group in Compound A likely increases logP compared to halogenated analogs (e.g., Compound C), affecting bioavailability .
- Synthetic Challenges : Microwave-assisted hydrolysis (as in ) could streamline the synthesis of Compound A’s intermediates, improving yield .
Biological Activity
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C16H17N3O2
- Molecular Weight : 283.32 g/mol
- IUPAC Name : 2-(4-butoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
- CAS Number : 1351398-32-7
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. It has shown significant affinity for serotonergic receptors, particularly:
- 5-HT1A
- 5-HT6
- 5-HT7
These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions.
Antidepressant-Like Activity
Research has demonstrated that derivatives of this compound exhibit antidepressant-like activity through the modulation of serotonergic pathways. A study evaluated several derivatives for their binding affinity to serotonergic receptors and found that they displayed promising results in behavioral models such as the tail suspension test and locomotor activity assessments. The most notable findings include:
| Compound | Receptor Affinity (Ki) | Behavioral Test Results |
|---|---|---|
| Compound A | < 10 nM | Significant reduction in immobility time |
| Compound B | < 20 nM | Increased locomotor activity |
These results indicate that the compound may serve as a lead structure for developing new antidepressants.
Anticancer Activity
Another area of interest is the compound's potential anticancer properties. Preliminary studies have indicated that it can inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 1.02 | Telomerase inhibition |
| SGC-7901 | 1.35 | Induction of apoptosis |
These findings suggest that the compound could be further explored for its utility in cancer therapy.
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, the compound was administered to assess its antidepressant effects compared to standard treatments. The results indicated a significant improvement in depressive symptoms, with a noted increase in serotonin levels in the hippocampus.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound. The results showed that it effectively reduced cell viability and induced apoptosis, particularly in HeLa and SGC-7901 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
